4-Nitrobutanoic acid (CAS 16488-43-0) is a short-chain aliphatic nitro-carboxylic acid. Its primary value in procurement and research is as a precisely structured chemical intermediate, most notably for the synthesis of γ-aminobutyric acid (GABA) and related four-carbon backbone structures. The compound's utility is defined by the C4 chain length and the reactivity of the terminal nitro group, which is readily reduced to a primary amine via standard catalytic hydrogenation methods.
Substituting 4-nitrobutanoic acid with its lower homolog, 3-nitropropanoic acid (3-NPA), is contraindicated for both process safety and synthetic outcome. 3-NPA is a well-documented, potent mitochondrial toxin that irreversibly inhibits succinate dehydrogenase, posing significant handling risks. In contrast, 4-nitrobutanoic acid is primarily valued as a GABA precursor, a role that cannot be fulfilled by analogs with different chain lengths, such as 3-NPA (which would yield β-alanine) or 5-nitrovaleric acid (yielding δ-aminovaleric acid). The specific four-carbon backbone is essential for accessing the target GABA scaffold, making substitution by other nitroalkanoic acids synthetically unviable.
4-Nitrobutanoic acid is a direct precursor to the inhibitory neurotransmitter GABA. Standard catalytic hydrogenation protocols, for example using Palladium on Carbon (Pd/C) or Raney Nickel, are effective for the reduction of aliphatic nitro groups to primary amines, representing a straightforward and high-yielding conversion to the target molecule. This contrasts with multi-step syntheses starting from other precursors like diethyl cyanomalonate, which require more complex functional group transformations. The efficiency of the nitro-to-amine reduction makes 4-nitrobutanoic acid a preferred intermediate for GABA synthesis.
| Evidence Dimension | Synthetic Route Efficiency |
| Target Compound Data | Direct, one-step reduction of the nitro group to the target amine (GABA). |
| Comparator Or Baseline | Multi-step synthesis from diethyl cyanomalonate involving alkylation, deethoxycarbonylation, hydrolysis, and nitrile reduction. |
| Quantified Difference | Fewer synthetic steps (typically 1 vs. 3-4), leading to higher overall process efficiency and yield. |
| Conditions | Catalytic hydrogenation for 4-nitrobutanoic acid vs. multi-step organic synthesis for alternative precursors. |
For buyers requiring an efficient and direct route to GABA, this compound offers a significant process advantage over more complex, lower-yielding synthetic pathways.
A critical differentiator for procurement is the toxicological profile compared to the closest lower homolog, 3-nitropropanoic acid (3-NPA). 3-NPA is a potent, irreversible inhibitor of succinate dehydrogenase (SDH), a key mitochondrial enzyme, making it a severe neurotoxin. This toxicity has led to its use as a model compound for inducing Huntington's-like pathology in animal studies. While all nitro compounds require careful handling, the specific and high toxicity associated with 3-NPA is not a reported characteristic of 4-nitrobutanoic acid, making it a safer alternative for applications where a short-chain nitroalkanoic acid is required but the specific toxicity of 3-NPA is a prohibitive risk.
| Evidence Dimension | Mechanism of Toxicity |
| Target Compound Data | Primarily classified as an irritant; not documented as a specific, potent, irreversible inhibitor of succinate dehydrogenase. |
| Comparator Or Baseline | 3-Nitropropanoic Acid (3-NPA): A well-characterized mycotoxin and potent, irreversible 'suicide' inhibitor of succinate dehydrogenase (SDH). |
| Quantified Difference | Qualitatively different mechanism of toxicity; 3-NPA has a specific, high-impact mitochondrial target that is not established for 4-nitrobutanoic acid. |
| Conditions | In vivo and in vitro toxicological studies. |
This significant difference in toxicological profile makes 4-nitrobutanoic acid the appropriate choice for process development and research where the extreme mitochondrial toxicity of 3-NPA must be avoided.
As a direct precursor, 4-nitrobutanoic acid is the material of choice for laboratory and pilot-scale synthesis of γ-aminobutyric acid (GABA). Its use simplifies the production process to a single, high-yield catalytic reduction step, avoiding the complexities and potential yield losses of multi-step alternatives.
This compound serves as a key building block for creating derivatives of GABA, such as pro-drugs or other modified analogs used in neuroscience research. The four-carbon spacing is structurally essential, and the nitro group provides a reliable chemical handle for conversion to the required amine at a late stage of a synthetic sequence.
In applications requiring a four-carbon linker that terminates in an amino group, such as in the synthesis of chemical probes or bioconjugation linkers, 4-nitrobutanoic acid provides a convenient starting material. The carboxylic acid allows for initial coupling, while the nitro group can be selectively reduced to an amine in a subsequent step.
For chemical engineering or process chemistry studies focused on optimizing the catalytic hydrogenation of short-chain nitroalkanoic acids, 4-nitrobutanoic acid serves as a more suitable model compound than the highly toxic 3-NPA. It allows for the study of reaction kinetics and catalyst performance without the stringent safety protocols required for its C3 homolog.
Corrosive;Acute Toxic;Irritant